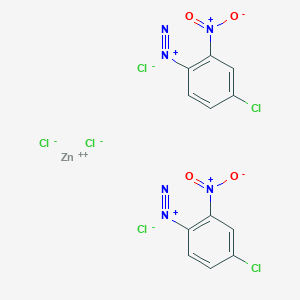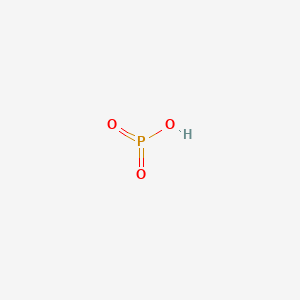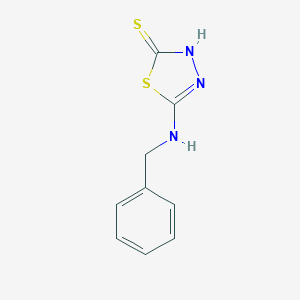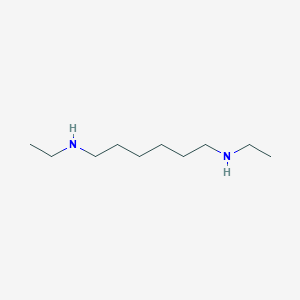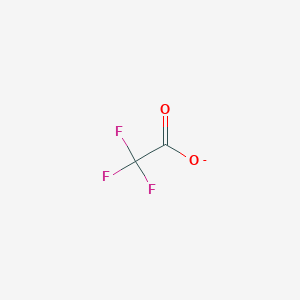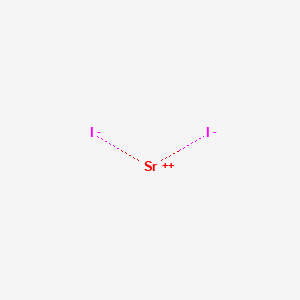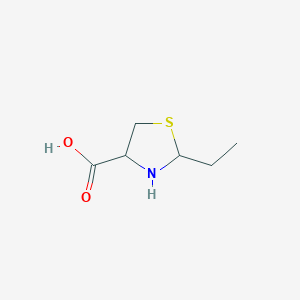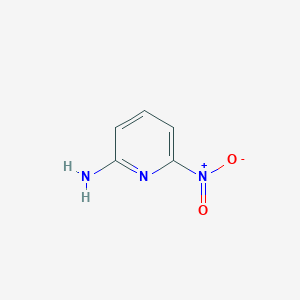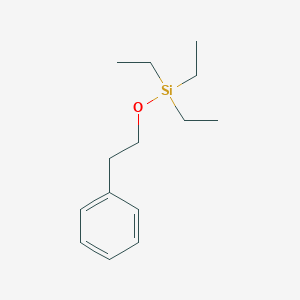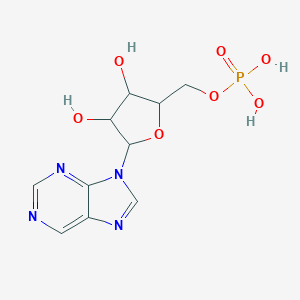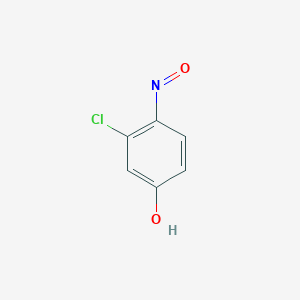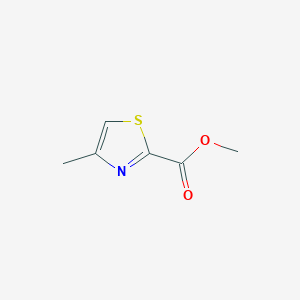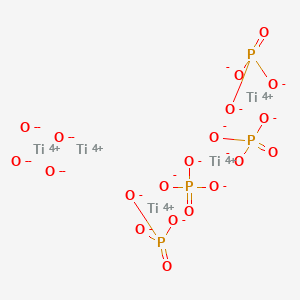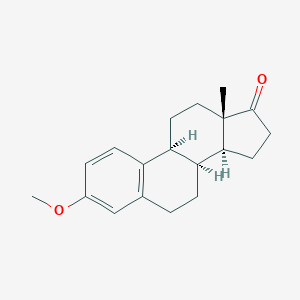
8-Isoestrone methyl ether, (+/-)-
Vue d'ensemble
Description
8-Isoestrone methyl ether, (+/-)- is a synthetic compound that belongs to the class of isoflavones. It is a derivative of the natural compound, 8-Isoestrone, which has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The synthetic compound, 8-Isoestrone methyl ether, (+/-)-, has been synthesized using different methods and has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 8-Isoestrone methyl ether, (+/-)- is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt pathway, the MAPK pathway, and the NF-kappaB pathway. The compound has also been shown to interact with estrogen receptors (ERs), although its binding affinity to ERs is relatively low.
Effets Biochimiques Et Physiologiques
8-Isoestrone methyl ether, (+/-)- has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activities, the compound has been reported to have neuroprotective effects, antioxidant effects, and anti-obesity effects. The compound has also been shown to modulate lipid metabolism, glucose metabolism, and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-Isoestrone methyl ether, (+/-)- in lab experiments is its synthetic nature, which allows for precise control of the compound's purity and concentration. The compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of using the compound is its low solubility in aqueous solutions, which may require the use of organic solvents for certain experiments.
Orientations Futures
There are several future directions for research on 8-Isoestrone methyl ether, (+/-)-. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the elucidation of the compound's mechanism of action, which could lead to the development of more potent and selective analogs. Furthermore, the compound's potential applications in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders, warrant further investigation. Finally, the compound's safety profile and pharmacokinetic properties need to be thoroughly evaluated to determine its potential for clinical use.
Applications De Recherche Scientifique
8-Isoestrone methyl ether, (+/-)- has been studied for its potential applications in scientific research. One of the areas of research is its anti-cancer activity. Studies have shown that the compound inhibits the growth of cancer cells in vitro and in vivo, and induces apoptosis (programmed cell death) in cancer cells. Another area of research is its anti-inflammatory activity. Studies have shown that the compound reduces the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and inhibits the activation of nuclear factor-kappa B (NF-kappaB), a transcription factor that plays a key role in inflammation.
Propriétés
Numéro CAS |
13865-88-8 |
|---|---|
Nom du produit |
8-Isoestrone methyl ether, (+/-)- |
Formule moléculaire |
C19H24O2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(8S,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16+,17+,19+/m1/s1 |
Clé InChI |
BCWWDWHFBMPLFQ-DFEOGRTESA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |
Synonymes |
(8α)-3-Methoxy-1,3,5(10)-estratrien-17-one |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

